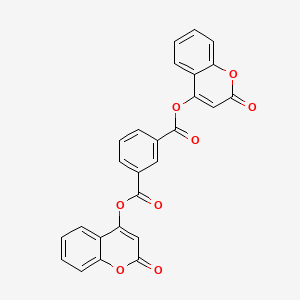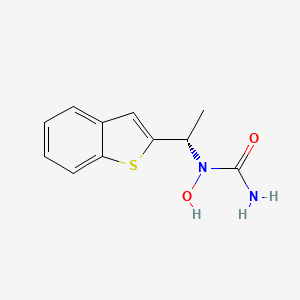
Zileuton, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zileuton, (S)-, is a leukotriene synthesis inhibitor used primarily in the prophylaxis and treatment of chronic asthma. It functions by inhibiting the enzyme 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are substances that contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zileuton involves several steps, starting with the preparation of the key intermediate, 1-(1-benzo[b]thien-2-ylethyl)-1-hydroxyurea.
Industrial Production Methods
Industrial production of Zileuton typically involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency. The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Zileuton undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction of interest is its inhibition of the 5-lipoxygenase enzyme, which involves the formation of a covalent bond between Zileuton and the enzyme’s active site .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Zileuton include alkylating agents, hydroxyurea, and various solvents such as acetonitrile and formic acid. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major product formed from the reactions involving Zileuton is the inhibition of leukotriene synthesis. This results in the reduction of inflammation, edema, and bronchoconstriction in the airways, providing therapeutic benefits for asthmatic patients .
Aplicaciones Científicas De Investigación
Zileuton has been extensively studied for its applications in various fields:
Medicine: Zileuton is primarily used in the treatment of chronic asthma. .
Industry: Zileuton is produced and marketed under the brand names Zyflo and Zyflo CR for pharmaceutical use.
Mecanismo De Acción
Zileuton exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-lipoxygenase, Zileuton reduces the production of leukotrienes, thereby alleviating inflammation, bronchoconstriction, and other symptoms associated with asthma .
Comparación Con Compuestos Similares
Similar Compounds
Montelukast (Singulair): A leukotriene receptor antagonist that blocks the action of specific leukotrienes.
Zafirlukast (Accolate): Another leukotriene receptor antagonist with a similar mechanism of action to Montelukast.
Uniqueness of Zileuton
Unlike Montelukast and Zafirlukast, which block leukotriene receptors, Zileuton inhibits the synthesis of leukotrienes by targeting the 5-lipoxygenase enzyme. This unique mechanism of action allows Zileuton to reduce the overall production of leukotrienes, providing a different therapeutic approach for managing asthma and other inflammatory conditions .
Propiedades
Número CAS |
143200-94-6 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
1-[(1S)-1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/t7-/m0/s1 |
Clave InChI |
MWLSOWXNZPKENC-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
SMILES canónico |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)
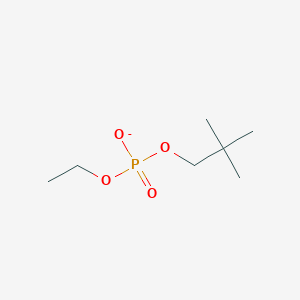
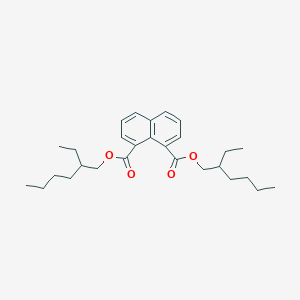
![6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565589.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)
![1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione](/img/structure/B12565591.png)
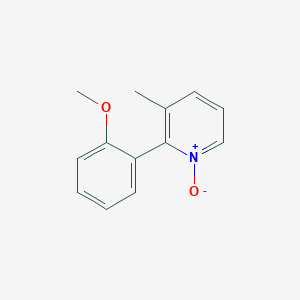
![4'-{[(2S)-2,3-Diaminopropyl]amino}[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12565604.png)
![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)

![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)

